1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Description
1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a heterocyclic compound featuring a partially saturated isoquinoline core with a methyl substituent at the 1-position and a formyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. Synthesized via acid-catalyzed cyclization of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides (e.g., using p-toluenesulfonic acid in 1,2-dichloroethane), the compound is characterized by distinct spectral features, including IR carbonyl stretches (~1700 cm⁻¹) and NMR signals for the aldehyde proton (δ ~9.5–10.0 ppm) and dihydroisoquinoline protons (δ ~2.5–4.0 ppm) .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-11-5-3-2-4-10(11)6-7-12(9)8-13/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZOPNZLVKGQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507179 | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79011-27-1 | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired product. Another method involves the reduction of 1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 1-methyl-3,4-dihydro-1H-isoquinoline-2-methanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid
Reduction: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-methanol
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
DHICA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. Researchers utilize DHICA to develop new compounds with desired properties, particularly in the pharmaceutical industry.
Biological Applications
Neuroprotective Properties
Research indicates that DHICA exhibits neuroprotective effects, particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. It may modulate dopaminergic signaling pathways, providing therapeutic potential against cognitive impairments and motor symptoms associated with these disorders.
Anticancer Activities
Several studies have explored the anticancer properties of DHICA derivatives. For instance, chalcone derivatives synthesized from DHICA were tested for their antiproliferative effects on breast cancer cell lines (Luc-4T1 and MDA-MB-231). The results demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) (Table 1). The compounds showed lower cell viability percentages, indicating their potential as anticancer agents.
| Compound | Cell Viability (%) (Luc-4T1) | Cell Viability (%) (MDA-MB-231) |
|---|---|---|
| 3a | 52.5 ± 11.9 | 49.7 ± 12.7 |
| 3b | 64.3 ± 15.6 | 30.9 ± 8.3 |
| 3c | 57.6 ± 13.2 | 40.6 ± 6.8 |
| 5a | 79.6 ± 9.2 | 39.4 ± 12.5 |
| 5b | 92.1 ± 2.1 | 31.7 ± 11.5 |
| 5c | 81.6 ± 4.3 | 25.9 ± 3.3 |
| 5-FU | 88.5 ± 0.6 | 64 ± 11.6 |
These findings suggest that certain derivatives of DHICA can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential for further development into therapeutic agents .
Pharmaceutical Development
DHICA is being investigated as a lead compound for drug development due to its neuroprotective and anticancer properties. Its structural similarity to naturally occurring alkaloids enhances its appeal for therapeutic applications across various diseases.
Potential Drug Formulations
The compound has been explored for formulating drugs targeting neurodegenerative diseases and cancers, emphasizing its role in advancing pharmacological research . Additionally, ongoing studies are focused on synthesizing new derivatives with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthesis : All derivatives in share cyclization strategies, but substituents (e.g., methylene vs. ethylidene) require tailored precursors .
- Spectral Shifts : The aldehyde C=O stretch in IR decreases slightly with bulkier substituents (1702 cm⁻¹ for methyl vs. 1689 cm⁻¹ for ethylidene) due to electronic effects .
Physical Properties
Melting points and solubility vary with substituent hydrophobicity:
Note: The methyl and ethylidene derivatives (6a, 6b) exhibit comparable melting points, suggesting similar crystallinity .
Biological Activity
1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a compound belonging to the dihydroisoquinoline class, characterized by its bicyclic structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₉N
- Molecular Weight : 145.205 g/mol
The compound is synthesized through various methods, including the reaction of ketoamides with organomagnesium compounds, leading to high yields of substituted derivatives .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.0048 mg/mL |
The compound demonstrated complete inhibition of microbial growth within a specified time frame, indicating its potential as an effective antimicrobial agent .
Anticancer Properties
The compound's anticancer potential is linked to its ability to inhibit specific enzymes involved in cell proliferation. Studies suggest that it may act as a modulator of various receptors and enzymes that play critical roles in cancer biology. For instance, it has shown promise in inhibiting pathways associated with tumor growth and metastasis.
The biological activity of this compound is attributed to its interaction with molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular proliferation and survival.
- Receptor Modulation : It acts as a positive allosteric modulator at dopamine receptors, which are implicated in mood regulation and neurodegenerative diseases such as Parkinson's disease .
Case Studies
Several studies have investigated the biological effects of related isoquinoline derivatives:
- Neuroprotective Effects : Research on dihydroisoquinoline derivatives has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Psychiatric Applications : The compound's interaction with neurotransmitter systems suggests possible applications in treating psychiatric disorders .
Q & A
Q. What are the common synthetic routes for 1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde?
- Methodological Answer : Synthesis typically involves condensation reactions or oxidation of precursor amines. For example:
-
Oxidative Methods : Manganese(IV) oxide in dichloromethane can oxidize methyl-substituted dihydroisoquinoline precursors to yield the carbaldehyde derivative with ~85% efficiency .
-
Catalytic Approaches : Ruthenium complexes (e.g., [Ru(2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine)]) under aqueous conditions enable selective aldehyde formation at 50°C with 70% yield .
-
Safety Note : Use inert atmospheres (N₂/Ar) to stabilize the aldehyde group during synthesis .
- Data Table :
| Method | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂ | RT | 85% | |
| Ruthenium Catalysis | Ru complex, H₂O/THF | 50°C | 70% |
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals.
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELXL software refines atomic positions and thermal parameters, resolving disorder in the aldehyde group .
Q. What spectroscopic techniques are used for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl (δ 2.5–3.0 ppm) and aldehyde (δ 9.8–10.2 ppm) groups.
- IR : Strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde functionality.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks for molecular weight validation.
Advanced Research Questions
Q. How do substituents on the isoquinoline ring affect reaction outcomes in catalytic hydrogenation?
- Methodological Answer : Substituents like methoxy groups enhance reaction rates and enantioselectivity in asymmetric hydrogenation. For example:
-
Electron-Donating Groups (e.g., -OCH₃) : Increase charge density on the C=N bond, improving catalytic turnover (TOF = 120 h⁻¹ vs. 40 h⁻¹ for methyl derivatives) .
-
Steric Effects : Bulky substituents reduce enantioselectivity (e.g., 90% ee for methoxy vs. 70% ee for methyl) .
- Data Table :
| Substituent | Reaction Rate (TOF, h⁻¹) | Enantioselectivity (% ee) |
|---|---|---|
| -OCH₃ | 120 | 90 |
| -CH₃ | 40 | 70 |
Q. What strategies resolve contradictions in enantioselectivity data for asymmetric synthesis?
- Methodological Answer : Discrepancies arise from solvent polarity or catalyst-substrate mismatches. Resolution strategies:
Q. How can computational modeling predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level:
- Charge Distribution : Mulliken charges predict nucleophilic attack sites (e.g., aldehyde carbon: +0.35 e) .
- Transition States : Identify energy barriers for oxidation/reduction pathways (ΔG‡ = 15–25 kcal/mol) .
Q. What methodological considerations apply to pharmacological activity evaluation?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase IC₅₀) using Ellman’s method .
- Toxicity Profiling : Acute toxicity studies in rodents (LD₅₀ determination) follow OECD Guideline 423 .
Q. How to optimize reaction conditions for sensitive aldehyde groups?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
